molecular formula C10H9ClF3N B14800133 3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine

3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Cat. No.: B14800133
M. Wt: 235.63 g/mol
InChI Key: LPGILUXYCFPROO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a trifluoromethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a cyclopropyl precursor, followed by chloromethylation and subsequent cyclization to form the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cycloaddition Reactions: The trifluoromethylcyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the trifluoromethylcyclopropyl group, resulting in different chemical properties and reactivity.

    5-(1-(Trifluoromethyl)cyclopropyl)pyridine: Lacks the chloromethyl group, affecting its ability to participate in nucleophilic substitution reactions.

    3-(Bromomethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.

Uniqueness

3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the combination of the chloromethyl and trifluoromethylcyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

3-(chloromethyl)-5-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C10H9ClF3N/c11-4-7-3-8(6-15-5-7)9(1-2-9)10(12,13)14/h3,5-6H,1-2,4H2

InChI Key

LPGILUXYCFPROO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=CC(=C2)CCl)C(F)(F)F

Origin of Product

United States

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